![molecular formula C26H23N5O B10982782 N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10982782.png)
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide (let’s call it Compound X ) is a fascinating heterocyclic compound. Its structure combines several functional groups, making it an intriguing candidate for various applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One common approach is the condensation of a quinoline derivative with a triazole ring, followed by selective functionalization. The exact synthetic route may vary, but here’s a general outline:
-
Quinoline Synthesis: : Start with a quinoline precursor (e.g., 2-phenylquinoline) and react it with an appropriate amine (e.g., 2-methylpropylamine) to form the core structure.
-
Triazole Formation: : Introduce the triazole moiety by cyclization of an appropriate precursor (e.g., 1,2,4-triazole-3-carboxylic acid).
-
Carboxamide Formation: : Finally, attach the carboxamide group to the triazole ring.
Cyclization: Cyclization reactions typically occur under reflux conditions using suitable solvents (e.g., DMF, DMSO).
Functionalization: Various reagents (e.g., acyl chlorides, acid anhydrides) can be employed to introduce the carboxamide group.
Industrial Production:: While industrial-scale production methods are proprietary, the synthesis of Compound X likely involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Compound X may undergo several reactions:
Oxidation: Oxidation of the amine group to form the corresponding N-oxide.
Substitution: Nucleophilic substitution reactions at the triazole nitrogen.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Common reagents include oxidants (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
Compound X’s versatility extends across disciplines:
Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Enzyme Inhibition: Explore its activity against carbonic anhydrase, cholinesterase, and alkaline phosphatase.
Drug Design: Utilize its structure–activity relationship (SAR) for rational drug design.
Mechanism of Action
The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, modulating pathways relevant to its pharmacological effects.
Comparison with Similar Compounds
While Compound X is unique, let’s briefly mention similar compounds:
[1,2,4]Triazolo[4,3-a]pyrazines: These share the triazolo[4,3-a]pyrazine core and exhibit diverse biological activities.
[1,2,4]Triazolo[4,3-a]quinoxalines: Another related class with antibacterial and antifungal properties.
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N5O/c1-17(2)24(25-30-29-23-14-8-9-15-31(23)25)28-26(32)20-16-22(18-10-4-3-5-11-18)27-21-13-7-6-12-19(20)21/h3-17,24H,1-2H3,(H,28,32) |
InChI Key |
PMVKGAUUCNPBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10982709.png)
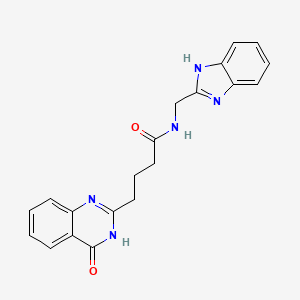
![2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B10982718.png)
![(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10982726.png)
![2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide](/img/structure/B10982727.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10982740.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10982741.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)
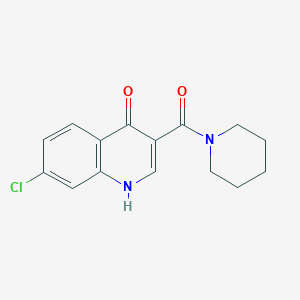
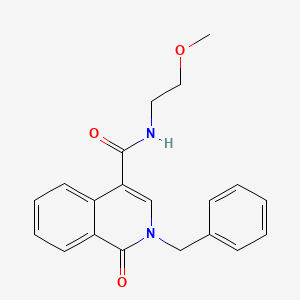
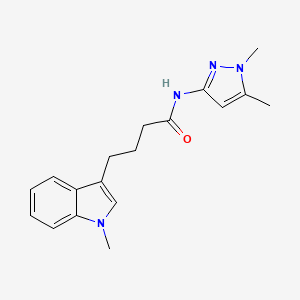
![N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982758.png)
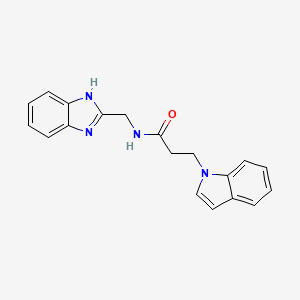
![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
